3-Methyl-2,5-diphenylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,5-diphenylfuran is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,5-diphenylfuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 1,3-dienes and aryl ketones, which undergo cycloaddition reactions to form the furan ring . The reaction conditions often involve the use of catalysts such as copper salts and stoichiometric amounts of water .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques, which allow for the efficient and scalable production of this compound. These methods often employ transition-metal-free conditions, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2,5-diphenylfuran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products: The major products formed from these reactions include various substituted furans, furanones, and dihydrofuran derivatives .
Scientific Research Applications
3-Methyl-2,5-diphenylfuran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-2,5-diphenylfuran involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects . The specific pathways involved in its action are still under investigation, but it is known to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
2,5-Dimethylfuran: Known for its use as a biofuel and its similar furan ring structure.
2,5-Diphenylfuran: Shares the diphenyl substitution but lacks the methyl group at the 3-position.
3,4-Diphenylfuran: Another structurally related compound with different substitution patterns.
Uniqueness: 3-Methyl-2,5-diphenylfuran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other furan derivatives may not be suitable .
Properties
CAS No. |
84302-11-4 |
---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-methyl-2,5-diphenylfuran |
InChI |
InChI=1S/C17H14O/c1-13-12-16(14-8-4-2-5-9-14)18-17(13)15-10-6-3-7-11-15/h2-12H,1H3 |
InChI Key |
YEGBWHMQQAHSME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.